[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a fluorescent probe for imaging applications due to its tunable photophysical properties . In medicine, derivatives of this compound have shown promise as potential drugs for the treatment of cancer and other diseases . Additionally, in the industry, it is used in the development of organic light-emitting devices and other advanced materials .
Mechanism of Action
The mechanism of action of 1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer treatment, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific properties.
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H18N4O/c26-21(24-11-3-4-12-24)18-14-20-22-10-9-19(25(20)23-18)17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13-14H,3-4,11-12H2 |
InChI Key |
HWBGBZAKEZECMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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